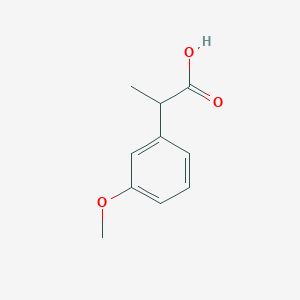

2-(3-Methoxyphenyl)propanoic acid

Description

Contextualization within Propanoic Acid Derivatives Research

Propanoic acid and its derivatives are a cornerstone in organic and medicinal chemistry, serving as versatile scaffolds for creating compounds with a wide array of applications. ontosight.ai The fundamental propanoic acid backbone can be chemically modified through the addition of various functional groups to design molecules with targeted biological and chemical properties. ontosight.ai

The introduction of an aromatic group, such as a phenyl ring, gives rise to phenylpropanoic acids, a class of compounds that are extensively studied. hmdb.ca The specific placement of substituents on this phenyl ring is a key strategy in drug design and materials science. The presence of a 3-methoxyphenyl (B12655295) group in 2-(3-Methoxyphenyl)propanoic acid is significant as it can modulate the molecule's lipophilicity, electronic distribution, and steric profile. ontosight.ai These modifications influence how the molecule interacts with biological targets, such as enzymes or receptors, and can affect its pharmacokinetic properties, including metabolism and distribution within a biological system. ontosight.ai Research into such derivatives aims to understand these structure-activity relationships to develop new compounds with enhanced efficacy or novel functions. ontosight.ai

Significance in Contemporary Chemical and Biological Sciences

The primary significance of this compound lies in its role as a crucial intermediate in organic synthesis. nordmann.global Its chemical structure, containing a carboxylic acid group and a methoxy-substituted phenyl ring, makes it a valuable precursor for the construction of more elaborate molecules. nih.govnordmann.global Chemists utilize it as a starting material in multi-step syntheses to produce a variety of compounds for research purposes. nordmann.global

In the realm of biological sciences, particularly in medicinal chemistry, phenylpropanoic acid derivatives are investigated for a range of potential pharmacological activities, including anti-inflammatory and neuroprotective effects. ontosight.aiontosight.ai While specific biological activities for this compound itself are not extensively documented in the provided literature, its structural motif is found in more complex, biologically active molecules. ontosight.ai The methoxyphenyl group is a common feature in many pharmaceutical compounds, valued for its ability to enhance binding affinity to biological targets and improve metabolic stability. ontosight.ai Therefore, this compound serves as an important tool for researchers in the discovery and development of new potential therapeutic agents. ontosight.aichemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(10(11)12)8-4-3-5-9(6-8)13-2/h3-7H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGKYVCZSNGHPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3146-60-9 | |

| Record name | 2-(3-methoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations

Mechanistic Studies of Functional Group Interconversions

The functional groups of 2-(3-Methoxyphenyl)propanoic acid can be modified through several reaction pathways, fundamentally altering the molecule's properties.

The methoxy (B1213986) group on the aromatic ring is a key site for oxidative transformation, primarily through demethylation to yield a hydroxyl group. This conversion is a critical step in the synthesis of various phenolic compounds and metabolites.

One-electron oxidation of similar methoxyphenylpropanoic acids can lead to the formation of a radical cation. nih.gov Depending on the stability of this intermediate, subsequent fragmentation, such as decarboxylation, can occur at a rapid rate. nih.gov For instance, studies on 2-(4-methoxyphenyl)-2-methylpropanoic acid showed that its radical cation is highly unstable and undergoes decarboxylation extremely fast. nih.gov

The cleavage of the methyl-oxygen bond in aromatic ethers is a common oxidative pathway. Various reagents have been developed for this purpose. For example, hydrobromic acid (HBr) can be used to demethylate aromatic methyl ethers under reflux conditions. rsc.org Another approach involves using 3-mercaptopropionic acid, which allows for the demethylation to occur at high temperatures in a pressurizable vessel. google.com This method is particularly useful as the reagent and its methylated byproduct can be easily separated from the desired phenolic product due to differences in polarity after a basic workup. google.com In biological systems, such as in the gut microbiota, demethylation is a recognized metabolic pathway for phenolic compounds. researchgate.netnih.gov

Table 1: Methods for Demethylation of Aromatic Methoxy Groups

| Method | Reagent(s) | Key Conditions | Reference(s) |

| Acid Hydrolysis | Hydrobromic Acid (HBr) | Reflux | rsc.org |

| Thiol-mediated | 3-Mercaptopropionic acid, K₂CO₃ | 150 °C to 200 °C, Autoclave | google.com |

| Biological | Microbial Enzymes | Varies (e.g., gut microbiota) | researchgate.netnih.gov |

| Oxidative Cleavage | Boron tribromide (BBr₃) | Optimized workup to prevent byproducts | olemiss.edu |

The carboxylic acid functional group of this compound can be reduced to a primary alcohol or, under specific conditions, an aldehyde.

The most common and effective method for reducing carboxylic acids to primary alcohols is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.orglibretexts.org The reaction mechanism involves several steps. First, the acidic proton of the carboxylic acid reacts with the hydride reagent in an acid-base reaction, forming a carboxylate salt. chemistrysteps.comchemistrysteps.com This is followed by the nucleophilic addition of a hydride ion to the carbonyl carbon, a step facilitated by the coordination of aluminum to the carbonyl oxygen, which increases the carbon's electrophilicity. chemistrysteps.com This leads to an intermediate that eliminates an OAlH₂ group to form an aldehyde. chemistrysteps.comlibretexts.org However, the aldehyde is more reactive than the starting carboxylic acid and is immediately reduced further to the primary alcohol. chemistrysteps.comlibretexts.org Consequently, the aldehyde cannot be isolated as the final product using this method. chemistrysteps.comlibretexts.org The synthesis of 2-(3-Methoxyphenyl)ethanol via the reduction of the corresponding propanoic acid with LiAlH₄ has been reported with yields ranging from 59-90%.

Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not effective for the reduction of carboxylic acids. chemistrysteps.comlibretexts.org This is because the initially formed carboxylate ion is a poor electrophile due to resonance delocalization of the negative charge. chemistrysteps.com

Specialized enzymes known as carboxylic acid reductases (CARs) can catalyze the reduction of carboxylic acids to aldehydes. nih.gov These enzymes utilize ATP and NADPH as cofactors and offer a high degree of selectivity, which is of significant interest for biotechnological applications. nih.gov

Table 2: Comparison of Reducing Agents for Carboxylic Acids

| Reagent | Product | Efficacy | Mechanistic Notes | Reference(s) |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | High | Strong hydride donor; reduces both acid and intermediate aldehyde. | chemistrysteps.comlibretexts.orglibretexts.orgchemistrysteps.com |

| Sodium Borohydride (NaBH₄) | No reaction (or very inefficient) | Low | Insufficiently reactive to reduce the carboxylate ion. | chemistrysteps.comlibretexts.org |

| Borane (BH₃) | Primary Alcohol | High | Forms a complex with the carboxyl group, facilitating reduction. | chemistrysteps.com |

| Carboxylic Acid Reductase (CAR) | Aldehyde | High (Specific) | ATP- and NADPH-dependent enzymatic reduction. | nih.gov |

The benzene (B151609) ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, although the latter typically requires specific activating groups. The existing methoxy and propanoic acid substituents direct the position of incoming groups.

Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives. The methoxy group is a strong activating group and an ortho, para-director, while the propanoic acid side chain is a deactivating group and a meta-director. Their combined influence will guide incoming electrophiles to specific positions on the ring. A relevant example of an intramolecular electrophilic substitution is the acid-catalyzed ring closure (a Friedel-Crafts acylation) of a similar compound, 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid, to form a 2-phenyl-1-indanone. rsc.org

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the ring or specific reaction conditions. While the parent molecule is not highly activated for this, derivatives can be. For example, a related compound, 2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid, possesses a chlorine atom that can undergo nucleophilic substitution reactions. smolecule.com Hydrolysis, a form of nucleophilic substitution, can occur on aromatic rings under certain conditions, often mediated by hydroxide (B78521) ions. europa.eu

Stereochemical Outcomes of Chemical Reactions

This compound possesses a chiral center at the second carbon of the propanoic acid chain (the α-carbon). Therefore, it can exist as two enantiomers, (R)- and (S)-2-(3-methoxyphenyl)propanoic acid. The stereochemistry of reactions involving this chiral center is of significant interest, particularly in the synthesis of optically pure compounds.

The synthesis of single enantiomers of 2-arylpropionic acids often requires stereoselective methods. One established strategy is the use of chiral auxiliaries. For instance, optically pure 2-aryl-propionic acids can be synthesized by alkylating a chiral oxazoline (B21484) derived from a chiral amino alcohol like (1S,2S)-(+)-2-amino-1-phenyl-1,3-diol. google.com This method allows for high chemical and optical yields, and the chiral auxiliary can be recovered and reused. google.com

Enzymatic resolution is another powerful tool for separating enantiomers. Lipases are commonly used for the kinetic resolution of racemic esters or acids. mdpi.com For example, the enantiomers of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate have been successfully separated via enantioselective N-acylation catalyzed by Candida antarctica lipase (B570770) A. researchgate.net Similarly, D-threonine aldolase (B8822740) has been used to stereoisomerically enrich mixtures of D,L-threo 2-amino-3-hydroxy-3-phenylpropionic acid derivatives, where the enzyme selectively acts on the D-threo isomer. google.com These biocatalytic approaches are valued for their high enantioselectivity under mild reaction conditions.

Table 3: Methods for Stereoselective Synthesis of Arylpropanoic Acids

| Method | Approach | Key Reagent/Catalyst | Outcome | Reference(s) |

| Chiral Auxiliary | Asymmetric Synthesis | Chiral Oxazoline | High optical purity of a single enantiomer. | google.com |

| Enzymatic Resolution | Kinetic Resolution (Acylation) | Candida antarctica Lipase A | Separation of enantiomers through selective reaction. | researchgate.net |

| Enzymatic Resolution | Kinetic Resolution (Aldol Cleavage) | D-Threonine Aldolase | Enrichment of one enantiomer by selective degradation of the other. | google.com |

| Chiral Resolving Agent | Classical Resolution | (S)-1-(4-nitrophenyl)ethylamine | Formation of diastereomeric salts for separation. | google.com |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to elucidating the molecular structure of 2-(3-Methoxyphenyl)propanoic acid, with each technique offering unique insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound include a singlet for the methoxy (B1213986) group protons, multiplets for the aromatic protons, a quartet for the alpha-proton on the propanoic acid chain, and a doublet for the methyl group protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. Key signals correspond to the carbonyl carbon of the carboxylic acid, the aromatic carbons (with distinct shifts for the carbon attached to the methoxy group and the others), the alpha-carbon of the propanoic acid chain, the methoxy carbon, and the methyl carbon.

Table 1: Predicted NMR Data for this compound

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | ~11-12 (singlet, broad) | ~175-180 |

| Aromatic (C-H) | ~6.7-7.3 (multiplets) | ~112-130 |

| Aromatic (C-O) | - | ~159 |

| Alpha-Carbon (CH) | ~3.7 (quartet) | ~45 |

| Methoxy (OCH₃) | ~3.8 (singlet) | ~55 |

| Methyl (CH₃) | ~1.5 (doublet) | ~18 |

Note: Exact chemical shifts can vary based on the solvent and experimental conditions.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A very broad peak is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption band appears around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid. Additional significant peaks include C-O stretching for the ether and acid groups, and C-H stretching from the aromatic and aliphatic parts of the molecule. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C stretching vibrations of the aromatic ring typically give rise to strong signals in the Raman spectrum. chemicalbook.com

Table 2: Key Vibrational Spectroscopy Data for this compound and Related Compounds

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500–3300 (broad) | Characteristic of hydrogen-bonded dimer |

| C-H stretch (Aromatic) | 3000–3100 | Aromatic ring C-H bonds |

| C-H stretch (Aliphatic) | 2850–3000 | Propanoic acid chain C-H bonds |

| C=O stretch (Carbonyl) | ~1700 (strong) | Carboxylic acid carbonyl group |

| C=C stretch (Aromatic) | 1450–1600 | Benzene (B151609) ring skeletal vibrations |

| C-O stretch (Ether/Acid) | 1200–1300 | Aryl-ether and carboxylic acid C-O bonds |

Source: Data compiled from various spectroscopic resources for arylpropionic acids. nist.gov

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure determination for this compound is not prominently available, analysis of its structural isomer, 3-(3-methoxyphenyl)propionic acid, provides insight into the expected solid-state behavior. The structure of this isomer was solved from X-ray powder diffraction data, revealing a monoclinic space group (P2₁/a) with two molecules in the asymmetric unit. acs.org A key feature is the formation of cyclic dimers through intermolecular O-H···O hydrogen bonds between the carboxylic acid groups, a common structural motif for carboxylic acids. acs.org This dimerization would be the expected primary interaction in the crystal lattice of this compound as well.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical purity of this compound and for separating its enantiomers to determine the enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC) is the predominant method used for this purpose. For routine purity analysis, reversed-phase HPLC with a C18 column is often employed.

For the critical task of separating the (R)- and (S)-enantiomers, chiral HPLC is required. This involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® columns), are widely used and have proven effective for the resolution of various α-arylpropionic acids. rsc.orgabo.fi The separation mechanism on these columns involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. abo.fi

The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol such as isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. rsc.orgresearchgate.net Detection is commonly achieved using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two separated enantiomers in the chromatogram. nih.gov

Table 3: Typical Chiral HPLC Parameters for Arylpropionic Acid Separation

| Parameter | Description |

|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak OJ or Pirkle-type like Whelk-O1) rsc.orgresearchgate.net |

| Mobile Phase | Hexane/Isopropanol mixture (e.g., 99:1, 98:2) rsc.org |

| Additive | Trifluoroacetic Acid (TFA) to suppress ionization of the carboxyl group |

| Flow Rate | 1.0 mL/min rsc.org |

| Detection | UV spectrophotometry (e.g., at 214 nm or 230 nm) rsc.org |

| Output | Separate peaks for (R) and (S) enantiomers, allowing for ee calculation |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Properties

Density Functional Theory (DFT) and ab initio methods are cornerstones of quantum chemical calculations, used to predict a wide range of molecular properties from first principles. For 2-(3-Methoxyphenyl)propanoic acid, these calculations could determine its most stable three-dimensional structure (geometry optimization), electronic properties such as orbital energies and charge distribution, and vibrational frequencies, which correspond to infrared and Raman spectra.

Although specific studies on this compound are absent, research on related aromatic carboxylic acids often employs DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. Such studies typically report optimized bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecular geometry.

Table 1: Hypothetical Data Table of Calculated Molecular Properties for this compound

| Property | Calculated Value | Method/Basis Set |

| Ground State Energy | Data not available | Data not available |

| Dipole Moment | Data not available | Data not available |

| HOMO Energy | Data not available | Data not available |

| LUMO Energy | Data not available | Data not available |

| HOMO-LUMO Gap | Data not available | Data not available |

Note: This table is illustrative of the types of data that would be generated from DFT calculations. No published data is currently available for this compound.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a vital tool for mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. For instance, the mechanism of esterification or decarboxylation could be modeled to understand the energetic favorability and kinetics of these processes.

By calculating the potential energy surface of a reaction, researchers can visualize the entire reaction coordinate, from reactants to products, through any intermediates and transition states. This provides a level of detail that is often difficult or impossible to obtain through experimental means alone.

Thermodynamic Investigations of Chemical Processes

Theoretical calculations can provide accurate thermodynamic data for chemical processes involving this compound. Properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated for reactions or conformational changes. These values are crucial for predicting the spontaneity and equilibrium position of chemical processes under different conditions. For example, the thermodynamics of its dissociation in a solvent could be investigated to predict its pKa value.

In Silico Simulation of Molecular Interactions (e.g., Transporter Proteins)

Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to study how a small molecule like this compound might interact with biological macromolecules, such as enzymes or transporter proteins. Docking studies could predict the preferred binding orientation and affinity of the molecule within the active site of a protein. Following docking, MD simulations can be used to observe the dynamic behavior of the molecule-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur.

While there is no specific research on the interaction of this compound with transporter proteins, general studies on how similar drug-like molecules are transported across biological membranes often utilize these simulation techniques. Such studies are fundamental in the fields of drug discovery and development for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

Biological Research and Mechanistic Investigations Non Clinical Focus

Biological Activity and Molecular Target Interaction Studies 6.1.1. Modulation of Molecular Targets and Pathways 6.1.1.1. Enzyme and Receptor Interactions (e.g., Peroxisome Proliferator-Activated Receptor (PPAR) Pathway) No data available.

Metabolite Identification and Metabolic Pathways (e.g., Microbial Transformation of Dietary Polyphenols)

2-(3-Methoxyphenyl)propanoic acid is a metabolite that can be formed through the microbial transformation of dietary polyphenols in the gut. The gut microbiota plays a crucial role in breaking down complex polyphenols, which are often poorly absorbed in the small intestine, into smaller, more bioavailable phenolic acids nih.gov.

Several studies have identified related phenylpropanoic acids as products of microbial metabolism. For example, hesperetin, a flavonoid found in citrus fruits, is metabolized by Bifidobacterium longum and Lactobacillus rhamnosus to produce 3-(3-hydroxy-4-methoxyphenyl)propanoic acid and 3-(3-hydroxyphenyl)propanoic acid smolecule.com. Similarly, the anaerobic gut bacterium Eubacterium ramulus is capable of cleaving the C-ring of flavonoids, leading to the formation of various phenylpropanoic acids mdpi.com. For instance, it converts phloretin (B1677691) into 3-(4-hydroxyphenyl)propanoic acid mdpi.com.

The general pathway for the microbial transformation of many flavonoids involves the initial cleavage of glycosidic bonds, followed by the degradation of the heterocyclic C-ring. This process often results in the formation of phenylacetic and phenylpropanoic acid derivatives. The specific structure of the resulting metabolite, including the position of methoxy (B1213986) and hydroxyl groups on the phenyl ring, is dependent on the parent polyphenol and the specific enzymatic machinery of the gut microbes involved. These microbial metabolites are then absorbed into the circulation and may exert systemic biological effects.

Table 2: Examples of Microbial Transformation of Polyphenols to Phenylpropanoic Acids

| Parent Polyphenol | Microbial Species | Resulting Phenylpropanoic Acid Metabolite(s) | Reference |

|---|---|---|---|

| Hesperetin | Bifidobacterium longum, Lactobacillus rhamnosus | 3-(3-Hydroxy-4-methoxyphenyl)propanoic acid, 3-(3-Hydroxyphenyl)propanoic acid | smolecule.com |

| Phloretin | Eubacterium ramulus | 3-(4-Hydroxyphenyl)propanoic acid | mdpi.com |

Cellular Transport Mechanisms of Conjugates (e.g., MCT, OATP, GLUT Routes)

The cellular uptake of this compound and its conjugates is a critical step for their biological activity. Research on the transport of structurally similar phenolic acid metabolites has shed light on the potential mechanisms involved.

A study on the sulfated and glucuronidated conjugates of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in HUVECs revealed that these conjugates are taken up into the cells via multiple transport systems semanticscholar.orgd-nb.info. Specifically, the study, using transport inhibitors, demonstrated that the uptake of both sulfated and glucuronidated HMPA was mediated by monocarboxylate transporters (MCTs), organic anion-transporting polypeptides (OATPs), and glucose transporters (GLUTs) semanticscholar.orgd-nb.info. In contrast, the uptake of the unconjugated HMPA was found to occur via MCT and OATP routes, but not GLUT semanticscholar.orgd-nb.info.

This suggests that the conjugation of phenolic acids with sulfate (B86663) or glucuronide groups can alter their transporter affinity, potentially broadening the routes through which they can enter cells. The involvement of GLUTs in the transport of the conjugated forms is particularly interesting, as it suggests a potential for interaction with glucose transport pathways. While other polyphenols like quercetin (B1663063) and resveratrol (B1683913) are known to be transported via OATPs, and ferulic acid via MCTs, the specific transporters for the conjugates of many phenolic acids are still being elucidated semanticscholar.orgjetir.org. These findings indicate that this compound and its conjugates likely utilize a combination of these transporter families for their cellular entry, which can vary depending on the specific cell type and the conjugation status of the molecule.

Table 3: Cellular Transporters for HMPA and its Conjugates in HUVECs

| Compound | MCT | OATP | GLUT | Reference |

|---|---|---|---|---|

| Intact HMPA | Yes | Yes | No | semanticscholar.orgd-nb.info |

| Sulfated HMPA | Yes | Yes | Yes | semanticscholar.orgd-nb.info |

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of compounds like this compound. While specific SAR studies focusing solely on this compound are not extensively documented, research on related phenylpropanoic and cinnamic acid derivatives provides valuable insights into how structural modifications can enhance bioactivity jetir.orgsigmaaldrich.comuni.lu.

Studies on phenylpropanoic acid derivatives have shown that modifications at various points of the molecular scaffold can significantly impact their biological activities, such as antiproliferative effects jetir.org. For instance, the nature of the ester group on the propanoic acid side chain has been identified as a key determinant of activity, with more lipophilic esters often exhibiting enhanced potency jetir.org.

Furthermore, the substitution pattern on the phenyl ring is critical. The presence, number, and position of hydroxyl and methoxy groups can influence the antioxidant and anti-inflammatory properties of phenolic acids researchgate.net. For example, in a study of cinnamic acid derivatives, the arrangement of these functional groups on the aromatic ring was found to be a key factor in their antifungal activity sigmaaldrich.com.

In the context of enhancing the bioactivity of this compound, several strategies could be explored based on existing SAR data:

Modification of the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid could alter the compound's lipophilicity and cell permeability, potentially enhancing its bioavailability and intracellular concentration.

Alteration of the Phenyl Ring Substitution: Introducing additional hydroxyl or methoxy groups, or other functional groups like halogens, to the phenyl ring could modulate the electronic properties and steric hindrance of the molecule, thereby influencing its interaction with biological targets.

Modification of the Propanoic Acid Side Chain: Altering the length or branching of the alkyl chain could impact the compound's flexibility and binding affinity to target enzymes or receptors.

These potential modifications, guided by SAR principles from related compounds, could lead to the development of novel this compound derivatives with enhanced therapeutic potential.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetylsalicylic acid |

| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) |

| Hesperetin |

| 3-(3-hydroxy-4-methoxyphenyl)propanoic acid |

| 3-(3-hydroxyphenyl)propanoic acid |

| Phloretin |

| 3-(4-hydroxyphenyl)propanoic acid |

| Quercetin |

| Resveratrol |

| Ferulic acid |

Environmental and Degradation Studies

Oxidative Decarboxylation and Cleavage Mechanisms in Environmental Contexts

The primary mechanism initiating the breakdown of propanoic acid-containing lignin (B12514952) model compounds in environmental contexts appears to be oxidative decarboxylation. nih.govasm.org In the case of the diarylpropane lignin model compound 3-(4'-ethoxy-3'-methoxyphenyl)-2-(4''-methoxyphenyl)propionic acid metabolized by P. chrysosporium, the initial step is the removal of the carboxyl group as CO2. nih.govasm.org This reaction is oxygenative, as demonstrated by experiments using 18O2, where 18O was incorporated into the product. nih.govasm.org

Following the initial oxidative decarboxylation of the model compound, the resulting diarylethane intermediate undergoes further cleavage. nih.govasm.org The metabolic products identified from the degradation of 3-(4'-ethoxy-3'-methoxyphenyl)-2-(4''-methoxyphenyl)propionic acid were 1-(4'-ethoxy-3'-methoxyphenyl)-2-(4''-methoxyphenyl)-2-hydroxyethane, anisyl alcohol, and 4-ethoxy-3-methoxybenzyl alcohol. nih.govasm.org The formation of these products indicates a subsequent α,β cleavage of the diarylethane intermediate. nih.govasm.org

This two-step process of oxidative decarboxylation followed by cleavage of the resulting hydrocarbon chain is a critical pathway in the fungal degradation of lignin structures containing a γ-carboxyl group. The enzymes responsible for these reactions in P. chrysosporium are part of its ligninolytic system, which includes lignin peroxidases and manganese peroxidases. These enzymes are known to generate cation radicals from methoxybenzenes, which can lead to a variety of cleavage reactions. tandfonline.com

While the specific enzymes from P. chrysosporium that act on 2-(3-Methoxyphenyl)propanoic acid have not been identified, the principles derived from the degradation of the more complex model compound strongly suggest a similar pathway. It is plausible that an analogous oxidative decarboxylation would be the initial step in the environmental degradation of this compound, leading to the formation of a simpler aromatic hydrocarbon that can then be further metabolized.

**Table 1: Research Findings on the Degradation of a Lignin Model Compound by *Phanerochaete chrysosporium***

| Lignin Model Compound | Microorganism | Key Degradation Pathway | Metabolic Products | Reference |

|---|---|---|---|---|

| 3-(4'-ethoxy-3'-methoxyphenyl)-2-(4''-methoxyphenyl)propionic acid | Phanerochaete chrysosporium | Initial oxidative decarboxylation followed by α,β cleavage of the intermediate. | 1-(4'-ethoxy-3'-methoxyphenyl)-2-(4''-methoxyphenyl)-2-hydroxyethane, anisyl alcohol, 4-ethoxy-3-methoxybenzyl alcohol | nih.govasm.org |

Supramolecular Chemistry and Advanced Material Applications

Investigation of Solid-State Associations and Supramolecular Chirality

The solid-state architecture of 2-(3-Methoxyphenyl)propanoic acid, like other carboxylic acids, is largely dictated by the formation of predictable hydrogen-bonding patterns known as supramolecular synthons. The carboxylic acid functional group is a versatile hydrogen bond donor and acceptor, predisposing it to form robust intermolecular connections.

Detailed research into the crystal structures of related phenylpropanoic acids reveals common packing motifs. The most prevalent of these is the centrosymmetric carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a characteristic R²₂(8) graph set motif. This dimer is a highly stable and frequently observed supramolecular synthon in the crystal structures of carboxylic acids. For instance, the crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid features these characteristic hydrogen-bonded dimers which then stack along a crystallographic axis. iucr.org

Table 1: Common Supramolecular Synthons in Carboxylic Acids

| Supramolecular Synthon | Description | Interacting Groups | Typical Graph Set |

| Carboxylic Acid Dimer | A robust and common motif where two carboxylic acid groups form a cyclic arrangement through a pair of hydrogen bonds. | O-H···O | R²₂(8) |

| Carboxylic Acid Catemer | A less common, chain-like motif where carboxylic acid groups are linked by single hydrogen bonds. | O-H···O | C(4) |

| Acid-Pyridine Heterosynthon | A strong and reliable interaction between a carboxylic acid and a pyridine (B92270) nitrogen. rsc.orgnih.gov | O-H···N, C-H···O | - |

Potential Applications in Specialty Chemicals and Materials

The chemical structure of this compound, featuring a carboxylic acid group, a chiral center, and a methoxy-substituted aromatic ring, makes it a versatile precursor for a range of specialty chemicals and materials.

Polymers: While specific polymers derived directly from this compound are not extensively documented, its structural motifs are of interest in polymer science. The introduction of such aromatic carboxylic acids into polymer chains can impart specific properties, such as thermal stability, rigidity, and, due to its chirality, optical activity. Related compounds, such as ethyl 3-(3-methoxyphenyl)propanoate, are noted for their relevance in the biomedical polymer field, suggesting potential applications in areas like tissue engineering and drug delivery systems. sigmaaldrich.com The compound is also listed by some chemical suppliers in the context of polymer science building blocks. ambeed.combldpharm.com

Fragrances and Flavors: The fragrance and flavor industry often utilizes aromatic compounds with ester and ether functionalities. While direct application of this compound as a fragrance or flavor is not reported, its isomers and related structures are employed in this sector. For example, 3-(4-methoxyphenyl)propionic acid is used as a building block in the production of fragrances and flavors. nbinno.comlookchem.com Additionally, guaiacol (B22219) propionate (B1217596), which is 2-methoxyphenyl propanoate, is recognized as a flavoring agent with a fruity, nutty, and vanilla-like aroma. nih.gov This suggests that esters derived from this compound could potentially possess interesting olfactory properties, making them candidates for investigation as new fragrance and flavor ingredients.

Specialty Chemicals: As a substituted propanoic acid, this compound can serve as a valuable intermediate in organic synthesis. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and alcohols, opening pathways to a wide array of more complex molecules. For instance, a related compound, 2-hydroxy-3-(3-methoxyphenyl)propanoic acid, is utilized as a building block for more intricate organic molecules and in the production of various chemical intermediates. The chiral nature of this compound also makes it a potential building block for the synthesis of enantiopure pharmaceuticals and agrochemicals, where specific stereochemistry is often crucial for biological activity.

Table 2: Potential Applications of this compound and Related Compounds

| Application Area | Potential Role of this compound | Related Compound Example | Reference |

| Polymers | Chiral monomer for specialty polymers. | Ethyl 3-(3-methoxyphenyl)propanoate | sigmaaldrich.com |

| Fragrances | Precursor to ester-based fragrance ingredients. | 3-(4-Methoxyphenyl)propionic acid | nbinno.comlookchem.com |

| Flavors | Precursor to potential flavoring agents. | Guaiacol propionate (2-methoxyphenyl propanoate) | nih.gov |

| Specialty Chemicals | Chiral building block for complex organic synthesis. | 2-Hydroxy-3-(3-methoxyphenyl)propanoic acid |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Methoxyphenyl)propanoic acid in laboratory settings?

- Methodological Answer : A common approach involves starting with (R)-3-(Boc-amino)-3-(3-methoxyphenyl)propionic acid as an intermediate. Deprotection of the Boc group under acidic conditions (e.g., HCl in dioxane) yields the target compound. Alternative routes may utilize Suzuki-Miyaura coupling to introduce the methoxyphenyl moiety, followed by hydrolysis of ester intermediates .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the methoxyphenyl group and propanoic acid backbone. Infrared (IR) spectroscopy can identify carboxylic acid (C=O stretch at ~1700 cm⁻¹) and methoxy (C-O stretch at ~1250 cm⁻¹) functional groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₁₀H₁₂O₃, MW 180.20) .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer : While specific toxicity data are limited, general precautions include using personal protective equipment (PPE) and fume hoods. Follow OSHA guidelines (29 CFR 1910.1020) for exposure monitoring. Waste disposal must comply with local regulations, as the compound is not classified under GHS but may pose environmental risks if mishandled .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or fluorination) at the methoxy group affect biological activity?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., fluorine) can enhance receptor binding affinity by altering electronic properties. For example, fluorinated analogs like (3R)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid show improved stability in metabolic pathways. Computational modeling (e.g., DFT) helps predict substituent effects on pharmacodynamics .

Q. How can contradictory data on enzyme inhibition efficacy be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature) or enzyme isoforms. Validate findings using orthogonal assays (e.g., fluorescence polarization vs. calorimetry). For instance, carboxypeptidase B inhibition studies require standardized substrate concentrations and buffer systems to ensure reproducibility .

Q. What in silico strategies are effective for predicting pharmacokinetic properties of derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with targets like cyclooxygenase-2 (COX-2). ADMET predictors (e.g., SwissADME) evaluate bioavailability and blood-brain barrier permeability. Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .

Q. What purification techniques optimize yield for structurally complex derivatives?

- Methodological Answer : Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) effectively separates intermediates. For enantiopure forms, chiral HPLC (e.g., Chiralpak IA column) resolves stereoisomers. Recrystallization in ethanol/water mixtures improves purity (>95%) for crystallographic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.